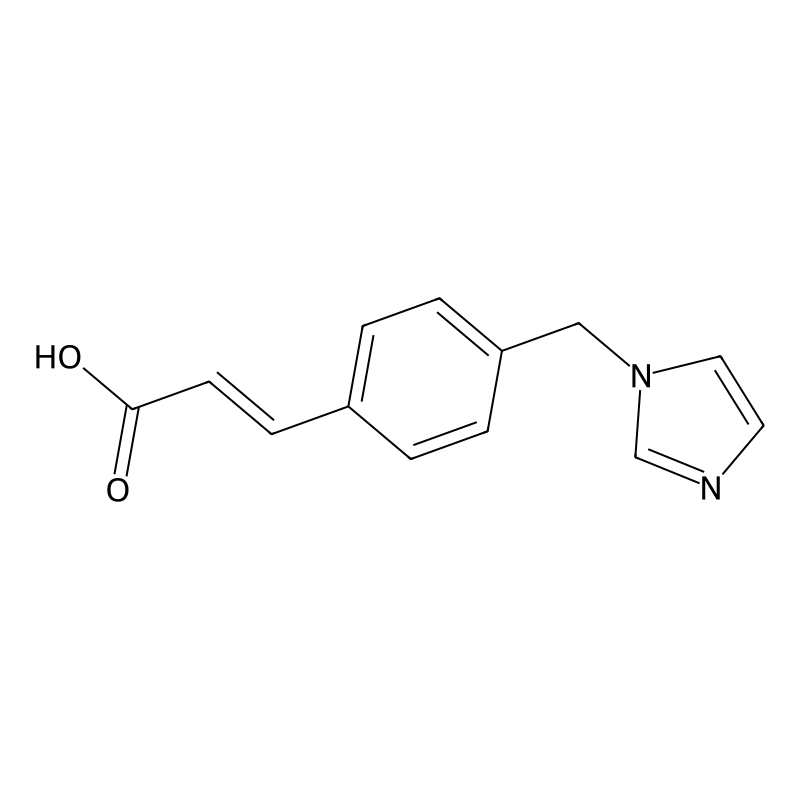

Ozagrel

Content Navigation

Ozagrel free acid (CAS 82571-53-7) resolves the synthetic and selectivity limitations of pre-ionized salts and older inhibitors.

- Avoids neutralization steps: use directly for ester prodrugs, organic base salts, and novel cocrystals.

- 11 nM IC50 vs. dazoxiben’s 250 nM, ensuring target specificity with minimal off-target effects.

- Stable precursor for codrugs and water-soluble salt development, overcoming sodium salt isomerization issues.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Ozagrel (CAS 82571-53-7) is a highly potent, selective imidazole-based thromboxane A2 (TXA2) synthase inhibitor . While its sodium salt is widely utilized in clinical intravenous formulations, the free acid form is the critical procurement choice for chemical synthesis, novel salt screening, and solid-state formulation development [1]. Characterized by an IC50 in the low nanomolar range (11 nM) against TXA2 synthase, Ozagrel free acid provides a reliable, highly selective baseline for cardiovascular research, offering distinct advantages in stability and synthetic versatility over pre-formulated or ionized variants[REFS-1, REFS-2].

Research Fit

Substituting Ozagrel free acid with its sodium salt or older inhibitors like dazoxiben severely compromises experimental and manufacturing workflows [REFS-1, REFS-2]. In organic synthesis, attempting to use Ozagrel sodium to generate novel ester prodrugs or alternative salts requires inefficient neutralization and extraction steps, reducing yield and increasing process complexity[1]. Furthermore, substituting Ozagrel with dazoxiben in biochemical assays introduces a roughly 22-fold drop in target affinity, requiring significantly higher dosing that can trigger off-target effects[REFS-2, REFS-3]. Procurement must strictly specify the free acid (CAS 82571-53-7) when the downstream application involves direct derivatization or requires maximum pathway selectivity.

Substitution Risk

Direct TXA2 synthase inhibition vs. COX-1 blockade may shift platelet pathway suppression context.

Mechanism mismatch (antiplatelet vs. radical scavenger) may affect study endpoint interpretation.

Adding PDE inhibitor did not alter reported endpoint response in stroke model trials.

Precursor Suitability for Novel Drug Design

Ozagrel free acid is the obligate starting material for synthesizing advanced codrugs and alternative salts [REFS-1, REFS-2]. For example, the synthesis of the ozagrel-paeonol codrug or ozagrel tromethamine relies on the direct reactivity of the free carboxylic acid[REFS-1, REFS-2]. Using Ozagrel sodium requires an additional acidification step to recover the free acid, which lowers overall yield and complicates the synthetic route [1].

| Evidence Dimension | Synthetic steps to ester/salt derivatives |

| Target Compound Data | 1-step direct coupling (Ozagrel free acid) |

| Comparator Or Baseline | Multi-step (Ozagrel sodium requires neutralization first) |

| Quantified Difference | Elimination of 1 synthetic step; higher theoretical yield |

| Conditions | Organic synthesis of ester prodrugs or novel salts |

Procuring the free acid directly streamlines R&D workflows for medicinal chemists developing next-generation antiplatelet formulations.

TXA2 Synthase Affinity

In biochemical assays, Ozagrel demonstrates exceptional potency against TXA2 synthase with an IC50 of approximately 11 nM . In contrast, the first-generation imidazole inhibitor dazoxiben exhibits an IC50 of 250 nM under similar conditions . This 22-fold difference in binding affinity makes Ozagrel a far superior tool compound for completely suppressing TXA2 production without requiring high concentrations that could cause off-target effects [REFS-3, REFS-4].

| Evidence Dimension | TXA2 Synthase IC50 |

| Target Compound Data | 11 nM |

| Comparator Or Baseline | Dazoxiben (250 nM) |

| Quantified Difference | ~22-fold higher inhibitory potency |

| Conditions | In vitro TXA2 synthase inhibition assay |

Ensures robust, complete target inhibition at low nanomolar concentrations, minimizing off-target effects in complex biological models.

Arachidonic Acid Pathway Selectivity

Ozagrel's mechanism of action is highly specific to the arachidonic acid (AA) cascade. In human platelet aggregation assays, Ozagrel inhibits AA-induced aggregation with an IC50 of 52.46 μM [1]. However, its IC50 for ADP-induced aggregation exceeds 1,000 μM [1]. This stark contrast confirms that Ozagrel does not interfere with P2Y12 receptor pathways, unlike broader antiplatelet agents [1].

| Evidence Dimension | Platelet aggregation IC50 (AA vs. ADP) |

| Target Compound Data | 52.46 μM (AA-induced) |

| Comparator Or Baseline | >1,000 μM (ADP-induced) |

| Quantified Difference | >19-fold selectivity for the AA pathway |

| Conditions | In vitro human platelet aggregation assay |

Allows researchers to precisely isolate and study TXA2-dependent coagulation mechanisms without confounding ADP-driven pathways.

Storage Stability and Formulation Integrity

While Ozagrel sodium is highly soluble in water, its aqueous solutions are prone to isomerization into cis-imidazole tolyl acrylic acid and the generation of insoluble foreign matter over long-term storage [1]. Ozagrel free acid, when stored as a solid powder or in anhydrous DMSO, avoids these aqueous degradation pathways, ensuring higher purity and reproducibility over extended research timelines [REFS-6, REFS-7].

| Evidence Dimension | Long-term chemical stability |

| Target Compound Data | Stable as solid or in anhydrous DMSO |

| Comparator Or Baseline | Aqueous Ozagrel sodium (prone to isomerization and precipitation) |

| Quantified Difference | Prevention of cis-isomer formation and particulate generation |

| Conditions | Long-term laboratory storage and stock solution preparation |

Procuring the solid free acid and preparing fresh stock solutions guarantees maximum reagent integrity and reproducible assay results.

Novel Antiplatelet Prodrug Synthesis

As the essential free acid precursor, Ozagrel is the ideal starting material for esterification reactions to create codrugs (e.g., ozagrel-paeonol) aimed at improving oral bioavailability and synergistic neuroprotection [1].

Alternative Pharmaceutical Salt Development

Ozagrel is strictly required for reacting with organic bases (such as tromethamine or ornithine) to develop new stable, water-soluble salts that avoid the aqueous instability and isomerization issues of the standard sodium salt [2].

Selective Cardiovascular Disease Modeling

Due to its low nanomolar IC50 (11 nM) and >19-fold selectivity for AA-induced over ADP-induced aggregation, Ozagrel is the benchmark inhibitor for isolating TXA2-mediated vasoconstriction and thrombosis in ex vivo and in vivo models [REFS-3, REFS-4].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Isomerases (EC5)

Thromboxane-A synthase [EC:5.3.99.5]

TBXAS1 (CYP5A1) [HSA:6916] [KO:K01832]

Other CAS

Wikipedia

Explore Compound Types